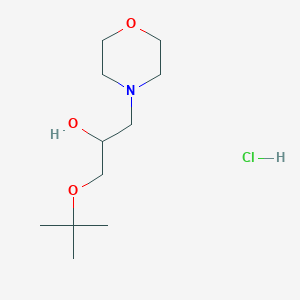

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

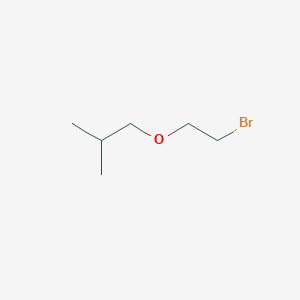

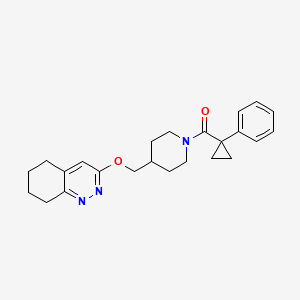

“1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical compound with the molecular formula C11H24ClNO3 and a molecular weight of 253.77. It is often used in various chemical reactions .

Synthesis Analysis

The synthesis of compounds similar to “1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” often involves the use of tert-butyloxycarbonyl-protected amino acids . The synthesis process typically involves multiple steps and requires careful control of conditions to ensure the desired product is obtained .Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” can be analyzed using various spectroscopic techniques . These techniques can provide information about the intermolecular interactions and the overall structure of the molecule .Chemical Reactions Analysis

“1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” can participate in various chemical reactions. For example, it can be used in oxidation reactions to produce arylethanone derivatives . The specific reactions that this compound can participate in will depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” can be analyzed using various techniques. For example, the density and speed of sound of this compound can be measured and used to compute various excess properties . These properties can provide information about the intermolecular interactions in the compound .Wissenschaftliche Forschungsanwendungen

Intermolecular Interaction Studies

This compound has been used in studies probing the intermolecular interactions in binary liquid mixtures with amines . These studies involve volumetric, ultrasonic, and FT-IR spectroscopic analyses at different temperatures . The knowledge gained from these studies helps in estimating the nature and extent of molecular interactions existing in liquid mixtures .

Thermodynamic Behavior Analysis

The compound is used in the analysis of thermodynamic behavior of binary mixtures of 1-tert-butoxy-2-propanol with amines . The study of excess thermodynamic properties of liquid mixtures calculated from experimentally measured data helps in the development of molecular models to describe the behavior of solutions .

Spectral Behavior Analysis

The compound is used in the spectral behavior analysis of binary mixtures of 1-tert-butoxy-2-propanol with amines . FT-IR spectra of these liquid mixtures have been recorded, and the spectral analysis confirms the presence of strong intermolecular interactions in the studied liquid mixtures .

Hydroxylation of Sterically Congested Primary C−H Bonds

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This compound has been used in the non-directed catalytic hydroxylation of sterically congested primary C−H bonds .

Late-stage Hydroxylation

This compound has been used in late-stage hydroxylation at tert-butyl sites on densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

Synthesis of Tertiary Butyl Esters

Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNCAOLFUNEXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCOCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2454626.png)

![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2454630.png)